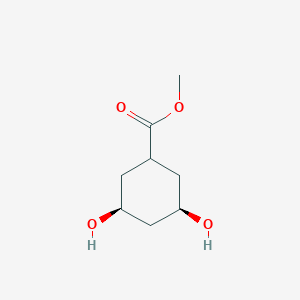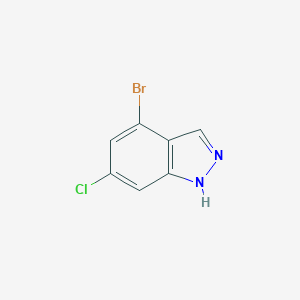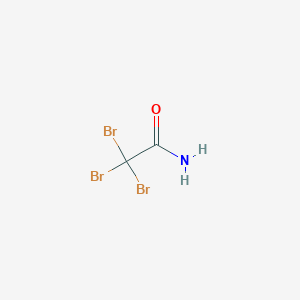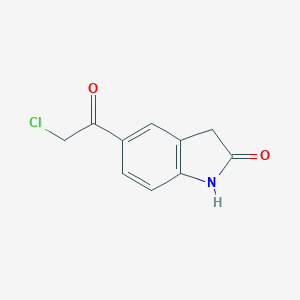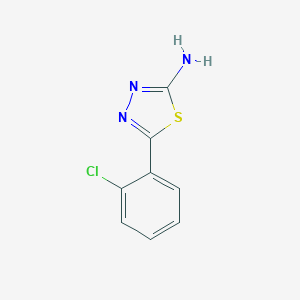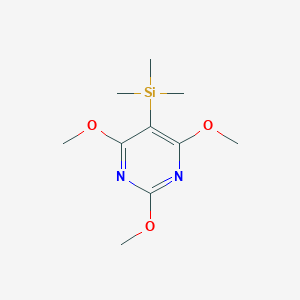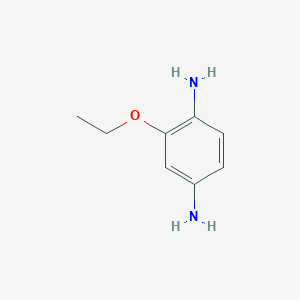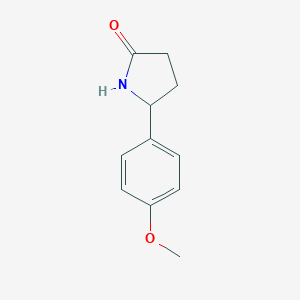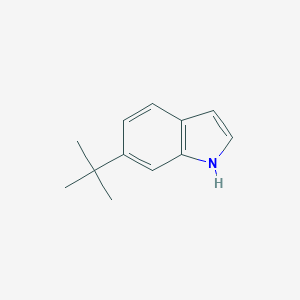
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
概要
説明
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C11H23N3O2SSi and its molecular weight is 289.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Nucleosides and Imidazole Derivatives
This compound is utilized in the synthesis of various nucleosides and imidazole derivatives. For instance, the tert-butyldimethylsilyl group has been employed in the synthesis of nucleosides from 2-substituted imidazoles, indicating its role in stabilizing and protecting groups in synthetic chemistry (Wyss, Arnold, & Schönholzer, 1980). Additionally, this compound is used in the synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes, demonstrating its versatility in the formation of imidazole derivatives (Kim, Abdelaal, Bauer, & Heimer, 1995).
Reactivity Tuning in Organic Synthesis
The reactivity of O-tert-Butyldimethylsilylimidazolyl aminals, derivatives of this compound, is crucial in organic synthesis. These derivatives behave similarly to parent aldehydes when reacting with organolithium reagents, allowing for fine-tuning of reactivity in synthetic processes (Gimisis, Arsenyan, Georganakis, & Leondiadis, 2003).
Use in Protecting Groups and Catalysis
This compound plays a significant role in the protection of phenols as tert-butyldimethylsilyl (TBDMS) ethers. A study describes a procedure for protecting phenols using tert-butyldimethylsilyl chloride with imidazole as a catalyst (Bastos, Ciscato, & Baader, 2005). Additionally, it is involved in isomerization processes in nucleosides and other organic compounds, highlighting its significance in structural modifications and synthesis (Olgivie & Entwistle, 1981).
Role in Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, derivatives of this compound are explored for their potential as H3 receptor antagonists. Sulfonamides derived from imidazoles containing tert-butyldimethylsilyl groups have shown promising results in binding affinity studies (Wolin, Connolly, Afonso, Hey, She, Rivelli, Willams, & West, 1998).
将来の方向性
特性
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2SSi/c1-11(2,3)18(6,7)10-12-8-9-14(10)17(15,16)13(4)5/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCDMGXKRTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129378-52-5 | |
| Record name | 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
